molecular formula C22H24N2O4 B2368698 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921561-94-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2368698
CAS No.: 921561-94-6
M. Wt: 380.444
InChI Key: AANHGOLRTUIBSN-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds similar to the queried chemical, have been synthesized and studied for their molecular structure and charge distributions. These compounds, including variants like 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo-[4,5]imidazo[2,1-c][1,4]oxazepin-5-amine, have potential applications in nonlinear optical (NLO) properties, which are significant in fields like photonics and telecommunications (Almansour et al., 2016).

Potential Therapeutic Applications

Compounds structurally related to the queried chemical, such as 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides, have been evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds show potential as serotonin receptor antagonists, indicating possible applications in the treatment of conditions like nausea and vomiting, often associated with chemotherapy or surgery (Kuroita, Sakamori, & Kawakita, 1996).

Antimicrobial Properties

Oxazepine derivatives, which are structurally related to the queried chemical, have shown promising antimicrobial properties. A study focused on the synthesis and screening of N-substituted benzamides revealed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This suggests potential applications of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Potential in Cancer Research

Phenylpyrazolodiazepin-7-ones, structurally related to the queried compound, have shown antiproliferative effects on cancer cells, including melanoma and hematopoietic cell lines. These compounds may act as potent Raf kinase inhibitors, suggesting potential applications in cancer therapeutics (Kim et al., 2011).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-12-24-17-13-15(10-11-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANHGOLRTUIBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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